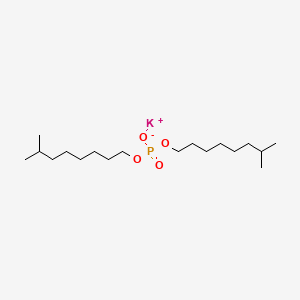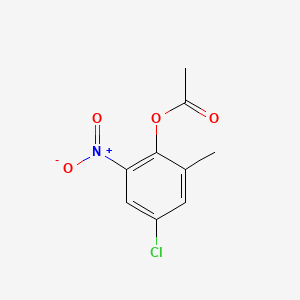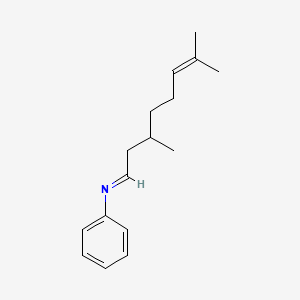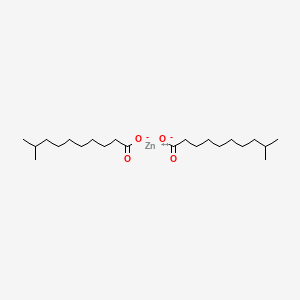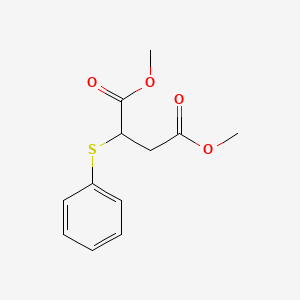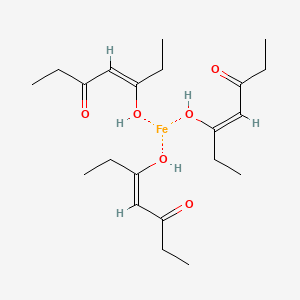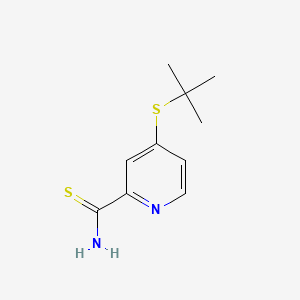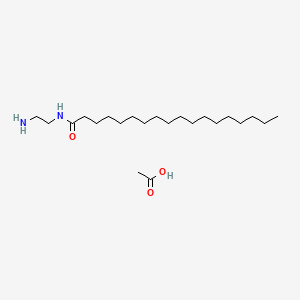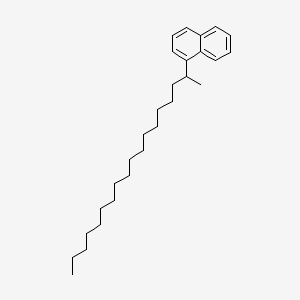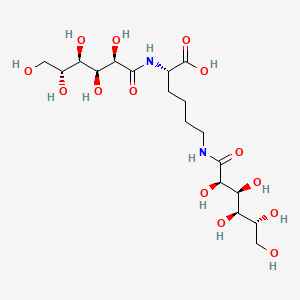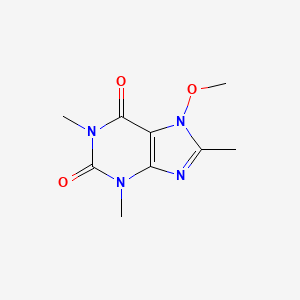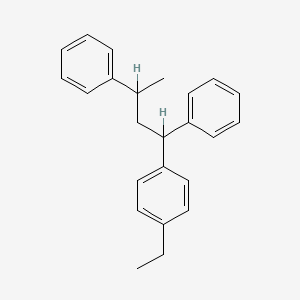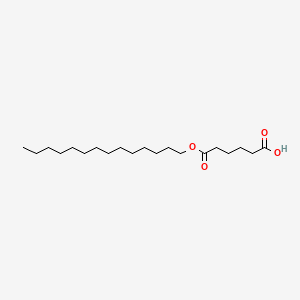
Tetradecyl hydrogen adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl hydrogen adipate, with the chemical formula C20H38O4 and CAS number 93777-47-0, is a white solid compound widely used in the formulation of cosmetics and personal care products. It is known for its excellent emollient and moisturizing properties, making it a crucial ingredient in skincare and haircare applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl hydrogen adipate typically involves the esterification of adipic acid with tetradecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous esterification processes may be employed, where reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions further improves the production process.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl hydrogen adipate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into adipic acid and tetradecanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Adipic acid and tetradecanol.
Oxidation: Various carboxylic acids and oxidation products.
Reduction: Alcohols derived from the ester group.
Scientific Research Applications
Tetradecyl hydrogen adipate has several scientific research applications:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its biocompatibility and potential use in drug delivery systems.
Medicine: Explored for its moisturizing properties in dermatological formulations.
Industry: Widely used in cosmetics and personal care products for its emollient properties.
Mechanism of Action
The primary mechanism of action of tetradecyl hydrogen adipate in cosmetic applications is its ability to form a protective barrier on the skin or hair, reducing water loss and providing a moisturizing effect. The compound interacts with the lipid layers of the skin, enhancing hydration and improving skin texture.
Comparison with Similar Compounds
Similar Compounds
- Hexadecyl hydrogen adipate
- Octadecyl hydrogen adipate
- Dodecyl hydrogen adipate
Comparison
Tetradecyl hydrogen adipate is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and emollient properties. Compared to shorter or longer chain esters, this compound offers superior moisturizing effects without being overly greasy or heavy on the skin.
Properties
CAS No. |
93777-47-0 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
6-oxo-6-tetradecoxyhexanoic acid |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-24-20(23)17-14-13-16-19(21)22/h2-18H2,1H3,(H,21,22) |
InChI Key |
XMYCZOXVMFOCCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


